1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-5-carboxylic acid
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Overview
Description
1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-5-carboxylic acid is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by the presence of a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenesulfonamide with phosgene, followed by cyclization to form the benzothiadiazine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzothiadiazine compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.
Medicine: The compound exhibits pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
1,2,3-benzothiadiazine-1,1-dioxide: Studied for its potential as an anticancer and antidiabetic agent.
Uniqueness
1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-5-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the carboxylic acid group and the trioxo functionality differentiates it from other benzothiadiazine derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5S/c11-7(12)4-2-1-3-5-6(4)9-8(13)10-16(5,14)15/h1-3H,(H,11,12)(H2,9,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZAJTNKYNWYMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)S(=O)(=O)NC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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